molecular formula C11H8BrNO3 B1414270 Methyl 3-bromo-5-cyano-4-formylphenylacetate CAS No. 1805189-87-0

Methyl 3-bromo-5-cyano-4-formylphenylacetate

Cat. No.: B1414270
CAS No.: 1805189-87-0
M. Wt: 282.09 g/mol
InChI Key: QJAKOHCEMIARNI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-formylphenylacetate is an aromatic ester compound with the molecular formula C11H8BrNO3.

Preparation Methods

The synthesis of Methyl 3-bromo-5-cyano-4-formylphenylacetate typically involves esterification reactions. One common method includes the reaction of 3-bromo-5-cyano-4-formylphenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester product. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-bromo-5-cyano-4-formylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction with a strong nucleophile like sodium methoxide can replace the bromine atom with a methoxy group.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-formylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-formylphenylacetate involves its interaction with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound’s functional groups can participate in nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Methyl 3-bromo-5-cyano-4-formylphenylacetate can be compared with similar compounds such as:

    Methyl 3-bromo-4-cyano-5-formylphenylacetate: This compound has a similar structure but with different positions of the cyano and formyl groups, leading to different chemical reactivity and applications.

    Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate:

The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-4-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(5-13)9(6-14)10(12)3-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAKOHCEMIARNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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